1-phenylcyclopropane-1-carbohydrazide
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Overview
Description
1-Phenylcyclopropane-1-carbohydrazide is a cyclopropane derivative with a hydrazide functional group. This compound has garnered attention due to its versatility in various scientific applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-carbohydrazide can be synthesized through the reaction of phenylcyclopropane with hydrazine hydrate. The process involves the base-catalyzed decomposition of 5-phenylpyrazoline, followed by purification through distillation .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazide group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Phenylcyclopropane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile reagent in organic synthesis, enabling the formation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an intermediate in the development of drugs targeting specific diseases.
Industry: It is employed in the production of fine chemicals and as a building block for more complex industrial compounds.
Mechanism of Action
The mechanism of action of 1-phenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with transition metals, facilitating various catalytic processes. Additionally, its cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Biphenyl-4-carbohydrazide: Similar in structure but with a biphenyl group instead of a cyclopropane ring.
Phenylmethylidene-carbohydrazide: Another hydrazide derivative with different substituents on the phenyl ring.
Uniqueness: 1-Phenylcyclopropane-1-carbohydrazide is unique due to its cyclopropane ring, which imparts distinct chemical reactivity compared to other hydrazide derivatives. This structural feature allows for unique ring-opening reactions and the formation of reactive intermediates, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
851764-93-7 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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